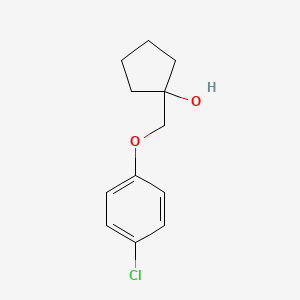
1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-chlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-chlorophenol in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions at the aromatic ring using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride for halogenation
Major Products:
Oxidation: Formation of 1-((4-Chlorophenoxy)methyl)cyclopentanone
Reduction: Formation of 1-((4-Chlorophenoxy)methyl)cyclopentane
Substitution: Formation of 4-bromo-1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol
Scientific Research Applications
1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
- 1-Methylcyclopentan-1-ol
- 1-Phenylcyclopentan-1-ol
- 1-(4-Methoxyphenyl)cyclopentan-1-ol
Comparison: 1-((4-Chlorophenoxy)methyl)cyclopentan-1-ol is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities due to the electron-withdrawing effect of the chlorine atom.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c13-10-3-5-11(6-4-10)15-9-12(14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 |
InChI Key |
SNOUNINRSLWWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















